molecular formula C9H10N2O3S B1199471 2',3'-Didehydro-2',3'-dideoxytiazofurin CAS No. 131922-30-0

2',3'-Didehydro-2',3'-dideoxytiazofurin

Cat. No.: B1199471
CAS No.: 131922-30-0
M. Wt: 226.25 g/mol
InChI Key: HAUJIUYEOGTBMH-CAHLUQPWSA-N
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Description

2’,3’-Didehydro-2’,3’-dideoxytiazofurin is a synthetic nucleoside analog It is structurally characterized by the presence of a thiazole ring attached to a pentose sugar, where the 2’ and 3’ positions are both deoxygenated and dehydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxy and 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method involves the radical deoxygenation of xanthate derivatives of ribonucleosides. The process includes:

Industrial Production Methods

Industrial production methods for 2’,3’-Didehydro-2’,3’-dideoxytiazofurin are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally friendly and cost-effective reagents is emphasized to ensure sustainability and economic viability.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Didehydro-2’,3’-dideoxytiazofurin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

2’,3’-Didehydro-2’,3’-dideoxytiazofurin has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.

    Biology: The compound is studied for its effects on cellular processes and enzyme interactions.

    Medicine: It has potential as an antiviral and anticancer agent, particularly in the treatment of HIV and certain cancers.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA and RNA synthesis. This leads to the inhibition of viral replication and cancer cell proliferation. The compound targets reverse transcriptase in viruses and various enzymes involved in nucleotide metabolism in cancer cells .

Comparison with Similar Compounds

2’,3’-Didehydro-2’,3’-dideoxytiazofurin is compared with other nucleoside analogs such as:

    2’,3’-Dideoxytiazofurin: Lacks the double bond at the 2’,3’ positions, resulting in different biological activity.

    Stavudine (d4T): Another nucleoside analog used in HIV treatment, but with a different sugar moiety.

    Zalcitabine (ddC): Similar in structure but with a different base component.

The uniqueness of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin lies in its specific structural modifications, which confer distinct biological properties and therapeutic potential .

Properties

IUPAC Name

2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4-5,7,12H,3H2,(H2,10,13)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUJIUYEOGTBMH-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)C2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157252
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131922-30-0
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131922300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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